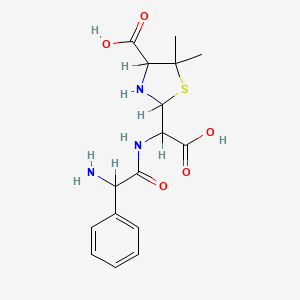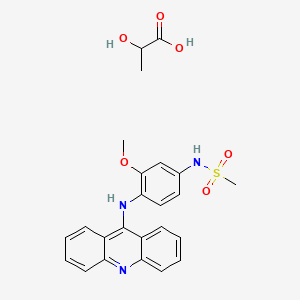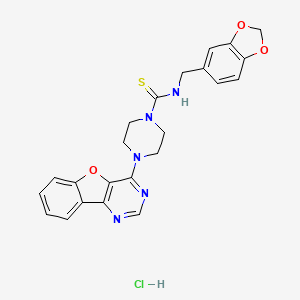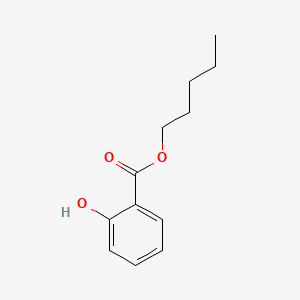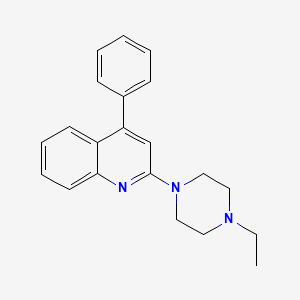
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AD 1308 is a bioactive chemical.
Aplicaciones Científicas De Investigación
Cardiohaemodynamics and Hypertensive Activity
Quinoline derivatives like 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline have been explored for their potential in treating hypertension. Srimal, Mason, and Dhawan (1990) investigated the effects of centhaquin, a similar compound, on cardiohaemodynamics in animals, finding that it did not depress cardiac contractility, suggesting its potential use in hypertensive patients with cardiac or renal complications (Srimal, Mason, & Dhawan, 1990). Additionally, Srimal, Gulati, Nityanand, and Dhawan (1990) observed dose-dependent hypotensive effects in cats and rats, indicating central action in blood pressure reduction (Srimal, Gulati, Nityanand, & Dhawan, 1990).
Antiulcer and Antidepressant-like Properties
Hino et al. (1989) synthesized a novel class of antiulcer agents, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline derivatives, demonstrating their effectiveness in inhibiting stress and ethanol-induced ulcers, suggesting a potential action on the central nervous system (Hino et al., 1989). Kimura, Yano, and Watanabe (1989) found that a quinoline derivative, AD-2646, displayed inhibitory effects on gastric acid secretion, comparable to tricyclic antidepressants, suggesting its utility in related disorders (Kimura, Yano, & Watanabe, 1989).
Antimicrobial and Antifungal Properties
Patel, Patel, and Chauhan (2007) explored the synthesis of amide derivatives of quinolone, including 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, demonstrating antibacterial activity against various bacterial strains and antifungal properties against C. albicans (Patel, Patel, & Chauhan, 2007).
Anticancer Activity
Kubica et al. (2018) designed and synthesized derivatives of 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline, evaluating their potential anticancer activity. Several compounds demonstrated significant cell growth inhibition, suggesting their potential as anti-cancerous drugs (Kubica et al., 2018).
Propiedades
Número CAS |
72320-59-3 |
|---|---|
Nombre del producto |
Quinoline, 2-(4-ethyl-1-piperazinyl)-4-phenyl-, dihydrochloride |
Fórmula molecular |
C21H25Cl2N3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
2-(4-ethylpiperazin-1-yl)-4-phenylquinoline |
InChI |
InChI=1S/C21H23N3/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21/h3-11,16H,2,12-15H2,1H3 |
Clave InChI |
YEKLOAJGHZTNED-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4 |
SMILES canónico |
CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl |
Apariencia |
Solid powder |
Otros números CAS |
72320-60-6 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
72320-60-6 (di-hydrochloride) 94788-64-4 (maleate) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
2 (4-ethyl-1-piperazinyl)-4-phenylquinoline maleate 2-(4-ethyl-1-piperazinyl)-4-phenylquinoline hydrochloride AD 1308 AD 1308, citrate AD 1308, dihydrochloride AD 1308, fumarate AD 1308, maleate AD 1308, tartrate AD-1308 AS 2646 AS-2646 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



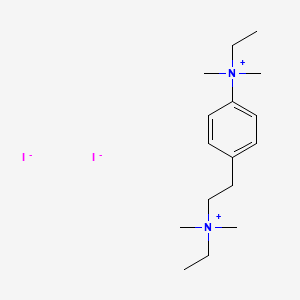
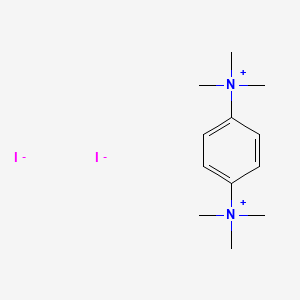
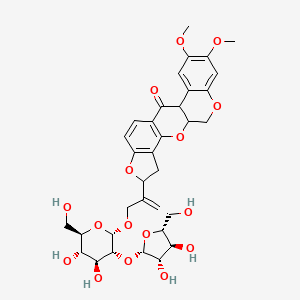
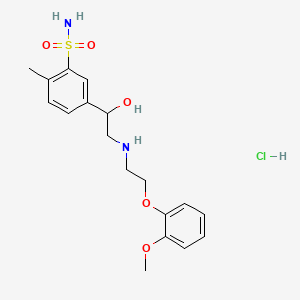

![(1S,2Z,6Z,10S,12R,13S,14R,17R,19S,20Z,24R,26S)-13,14,17,19-Tetrahydroxy-7,10,12,19,20,24-hexamethyl-22-methylidene-9,27-dioxabicyclo[24.1.0]heptacosa-2,6,20-triene-8,15-dione](/img/structure/B1664937.png)
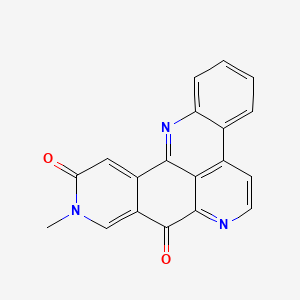
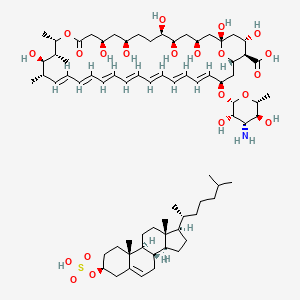
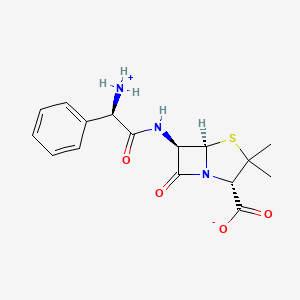
![(2S,5R,6R)-6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid](/img/structure/B1664945.png)
